molecular formula C25H28N6O4 B2574411 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251616-04-2

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2574411
CAS No.: 1251616-04-2
M. Wt: 476.537
InChI Key: BIVCFDDCADSAGL-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
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Biological Activity

The compound 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Amino Group : This can be done via nucleophilic substitution reactions.
  • Attachment of Phenyl Groups : Coupling reactions such as Suzuki or Heck coupling are commonly used for this purpose.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains and fungi. Specifically:

  • Antibacterial Activity : The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. For instance, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with an MIC value comparable to established antibiotics like ciprofloxacin .
  • Antifungal Activity : It also exhibits antifungal properties against species such as Candida, with studies showing effective growth inhibition in laboratory settings .
Microorganism MIC (μM) Activity
Pseudomonas aeruginosa0.21Antibacterial
Escherichia coli0.21Antibacterial
Candida spp.VariesAntifungal

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets:

  • Enzymatic Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis and fungal growth. Molecular docking studies suggest strong binding interactions with targets such as DNA gyrase and MurD, crucial for bacterial replication .
  • Binding Interactions : The presence of specific functional groups allows the compound to form hydrogen bonds and hydrophobic interactions with amino acid residues at the active sites of these enzymes, enhancing its inhibitory potency .

Case Studies

Several studies have investigated the biological activity of related triazole compounds:

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy against clinical strains. Compounds similar to the one discussed showed significant activity against resistant strains of bacteria and fungi, indicating their potential as therapeutic agents .
  • In Silico Studies : Computational studies have demonstrated favorable drug-like properties for triazole derivatives, including good bioavailability and low toxicity profiles. These findings support further development in medicinal chemistry .

Properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-6-34-20-8-7-17(12-21(20)33-5)25-28-19(16(4)35-25)13-31-23(26)22(29-30-31)24(32)27-18-10-14(2)9-15(3)11-18/h7-12H,6,13,26H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVCFDDCADSAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)C)C)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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